molecular formula C11H14N2O2S B7514357 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one

Cat. No. B7514357
M. Wt: 238.31 g/mol
InChI Key: FVDGEZYZOPABCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one, also known as TMC-1, is a chemical compound that has gained attention in the scientific community due to its potential uses in medical research. TMC-1 is a pyridinone derivative that has been synthesized and studied for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of thymidylate synthase, as well as other enzymes that are involved in DNA synthesis. Additionally, 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one has been shown to have anti-inflammatory effects, which may make it useful in the treatment of diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one in lab experiments is its ability to inhibit the activity of thymidylate synthase, which is involved in the growth and proliferation of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, one limitation of using 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for the study of 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one. One possibility is the development of new cancer treatments that target thymidylate synthase using 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one or similar compounds. Additionally, 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one could be studied further to determine its potential uses in the treatment of other diseases, such as Alzheimer's disease. Finally, future research could focus on developing new synthesis methods for 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one and other pyridinone derivatives.

Synthesis Methods

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one can be synthesized through a multi-step process that involves the reaction of pyridine with an aldehyde, followed by the addition of a thiomorpholine group. The final step involves the introduction of a carbonyl group to the thiomorpholine, resulting in the formation of 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one.

Scientific Research Applications

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one has been studied for its potential uses in medical research, particularly in the field of cancer treatment. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one has been studied for its potential uses in the treatment of other diseases, such as Alzheimer's disease.

properties

IUPAC Name

1-methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-3-2-9(8-10(12)14)11(15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDGEZYZOPABCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(thiomorpholine-4-carbonyl)pyridin-2-one

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